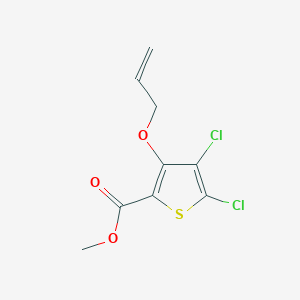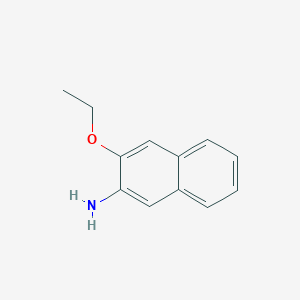
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to the isonicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 3,5-dichlorophenylboronic acid with 5-fluoro-2-iodopyridine in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, typically at room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the Suzuki–Miyaura coupling reaction can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of recyclable palladium catalysts and green solvents can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .
類似化合物との比較
Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3-(3,5-Dichlorophenyl)propionic acid
Comparison
2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid is unique due to the presence of both dichlorophenyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
分子式 |
C12H6Cl2FNO2 |
|---|---|
分子量 |
286.08 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-5-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H6Cl2FNO2/c13-7-1-6(2-8(14)3-7)11-4-9(12(17)18)10(15)5-16-11/h1-5H,(H,17,18) |
InChIキー |
DUEFDDDKQBETSD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(C(=C2)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12069508.png)

![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)









![Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B12069600.png)
